Impureza 5 de Ivabradina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

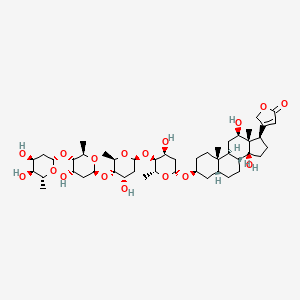

Ivabradine Impurity 5, also known by its CAS number 1462470-54-7, is a chemical compound with the molecular formula C27H38N2O6 and a molecular weight of 486.61. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Aplicaciones Científicas De Investigación

Ivabradine Impurity 5 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in the study of biological pathways and molecular interactions.

Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

Target of Action

Ivabradine Impurity 5, also known as UNII-QYE4AE4479, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .

Mode of Action

Ivabradine Impurity 5 acts by selectively inhibiting the If channels in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing the heart rate . This results in more blood flow to the myocardium .

Biochemical Pathways

The primary biochemical pathway affected by Ivabradine Impurity 5 is the heart rate regulation pathway . By inhibiting the If channels, Ivabradine Impurity 5 slows the diastolic depolarization slope of sinoatrial node cells, reducing the heart rate . This action has downstream effects on the cardiovascular system, including reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .

Pharmacokinetics

It is known that ivabradine, the parent compound, is a weak competitive inhibitor of cyp3a4 . Therefore, the pharmacokinetics of Ivabradine Impurity 5 can potentially be altered by strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics .

Result of Action

The primary result of Ivabradine Impurity 5’s action is a reduction in heart rate . This leads to improved blood flow to the myocardium, which can reduce the risk of hospitalization for worsening heart failure in adult patients and treat stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .

Análisis Bioquímico

Biochemical Properties

Ivabradine, the parent compound, is known to interact with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which plays a crucial role in determining heart rate

Cellular Effects

Ivabradine, however, has been shown to reduce heart rate by inhibiting the funny current in the sinoatrial node . This results in reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time

Molecular Mechanism

Ivabradine acts by inhibiting the pacemaker current in a dose-dependent manner . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement, which leads to slowing of the heart rate

Temporal Effects in Laboratory Settings

Ivabradine has been shown to have beneficial effects on heart failure patients over time

Dosage Effects in Animal Models

Ivabradine has been shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress

Metabolic Pathways

Ivabradine, however, is known to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function

Análisis De Reacciones Químicas

Ivabradine Impurity 5 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Propiedades

IUPAC Name |

2-[2-[2-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propylamino]ethyl]-4,5-dimethoxyphenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O6/c1-29(17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(30)31/h12-14,16,21,28H,6-11,15,17H2,1-5H3,(H,30,31)/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBKQHNGUAYMKY-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)CC2CC3=CC(=C(C=C23)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)C[C@H]2CC3=CC(=C(C=C23)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462470-54-7 |

Source

|

| Record name | Benzeneacetic acid, 2-(2-((3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)amino)ethyl)-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462470547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENEACETIC ACID, 2-(2-((3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)AMINO)ETHYL)-4,5-DIMETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYE4AE4479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

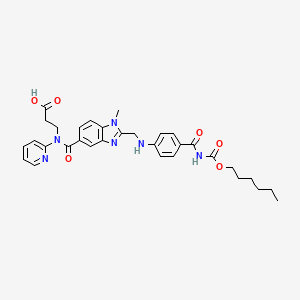

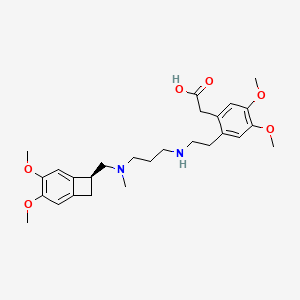

![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)

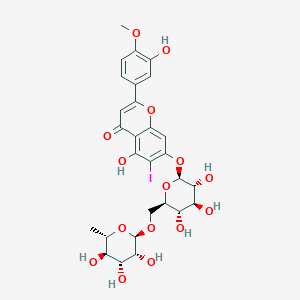

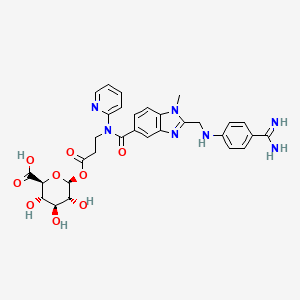

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)